N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic derivative of the pyrimido[5,4-b]indole scaffold, characterized by a 3-(p-tolyl) substituent, a 2-thioacetamide linker, and a 2,4-dimethylphenyl group at the acetamide terminus. This compound belongs to a broader class of Toll-like receptor 4 (TLR4) ligands, which have been investigated for their immunomodulatory and adjuvant properties . Its structural complexity arises from the fused pyrimidine-indole core, which provides a rigid framework for functional group modifications to optimize biological activity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-11-19(12-9-16)31-26(33)25-24(20-6-4-5-7-22(20)29-25)30-27(31)34-15-23(32)28-21-13-10-17(2)14-18(21)3/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXXOCXLHNIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, identified by its CAS number 872205-79-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.6 g/mol. The structure includes a pyrimido-indole core linked to a thioacetamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 872205-79-3 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13), with half-maximal inhibitory concentrations (IC50) ranging from 0.3 to 1.2 µM .
The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to down-regulate phospho-extracellular signal-regulated kinase (pERK1/2) and its downstream effectors, leading to G0/G1 cell cycle arrest in sensitive cancer cell lines .
Case Studies
- Cell Line Studies : In a study involving MV4-11 cells treated with varying concentrations of the compound, significant growth inhibition was observed at concentrations as low as 0.3 µM. The study utilized thymidine uptake assays to quantify cell proliferation and confirmed the compound's efficacy through Western blot analysis of pERK1/2 levels .
- In Vivo Studies : A xenograft model using nude mice demonstrated that oral administration of the compound at doses of 10 mg/kg resulted in dose-dependent tumor growth inhibition in BRAF mutant melanoma models. This highlights the compound's potential for therapeutic application in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrimido-indole structure can significantly affect biological activity. For instance:
- Substituents at the 2-position : Alterations here have been shown to enhance or diminish activity against certain cancer types.
- Thioacetamide moiety : Essential for maintaining the compound's interaction with target proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido[5,4-b]indole derivatives share a common core but differ in substituents at positions 3, 5, and the acetamide side chain. Below is a detailed analysis of key analogs and their comparative features:
Substituent Variations at Position 3
- 3-Phenyl (Compounds 27–34, ) : Simpler phenyl substitution lacks the methyl group, reducing lipophilicity and possibly weakening receptor affinity.
Modifications at Position 5
- 5-Methyl (Compound 42, ) : Methylation at position 5 stabilizes the dihydroindole conformation, improving metabolic stability .
- 5-Pentyl/5-Dodecyl (Compounds 48, 50, ) : Long alkyl chains enhance lipophilicity, favoring membrane permeability but risking off-target interactions .
Acetamide Side Chain Diversity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
